molecular formula C6H4BrN3O4 B13506737 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid

Cat. No.: B13506737
M. Wt: 262.02 g/mol
InChI Key: SGYLZZPKWZBOOO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of amino, bromo, nitro, and carboxylic acid functional groups attached to the pyridine ring. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine followed by nitration and carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid . The nitration step involves the use of nitric acid or a nitrating mixture (sulfuric acid and nitric acid) under controlled temperature conditions . Finally, the carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like chloroformic acid derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions . These interactions can modulate the activity of biological targets and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (amino) groups on the pyridine ring allows for a wide range of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C6H4BrN3O4

Molecular Weight

262.02 g/mol

IUPAC Name

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C6H4BrN3O4/c7-2-1-9-5(8)4(10(13)14)3(2)6(11)12/h1H,(H2,8,9)(H,11,12)

InChI Key

SGYLZZPKWZBOOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])C(=O)O)Br

Origin of Product

United States

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